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molecular formula C5H5Cl3O3 B8666783 2,2,2-Trichloroethyl 2-oxopropanoate CAS No. 61964-72-5

2,2,2-Trichloroethyl 2-oxopropanoate

Cat. No. B8666783
M. Wt: 219.45 g/mol
InChI Key: VYSQJXANQWPZPK-UHFFFAOYSA-N
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Patent
US04257947

Procedure details

To a solution of 3.3 g (37.5 mmole) of pyruvic acid and 7.9 g (37.5 mmole) of trichloroethyl chloroformate in 20 ml of dry tetrahydrofuran at 0° is added dropwise 0.6 ml of pyridine. After stirring for 2 hours at room temperature, the mixture is concentrated in vacuum, diluted with water and extracted with ethyl acetate. The extract is washed with 5% HCl, dried over MgSO4, evaporated and distilled in vacuum to give 4.0 g (50%) trichloroethyl pyruvate, bp 75°-82° (17 mm).
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:6])(=[O:5])[C:2]([CH3:4])=[O:3].ClC(O[CH2:11][C:12]([Cl:15])([Cl:14])[Cl:13])=O.N1C=CC=CC=1>O1CCCC1>[C:1]([O:6][CH2:11][C:12]([Cl:15])([Cl:14])[Cl:13])(=[O:5])[C:2]([CH3:4])=[O:3]

Inputs

Step One
Name
Quantity
3.3 g
Type
reactant
Smiles
C(C(=O)C)(=O)O
Name
Quantity
7.9 g
Type
reactant
Smiles
ClC(=O)OCC(Cl)(Cl)Cl
Name
Quantity
0.6 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the mixture is concentrated in vacuum
ADDITION
Type
ADDITION
Details
diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The extract is washed with 5% HCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
distilled in vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C(=O)C)(=O)OCC(Cl)(Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 48.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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